Methyl (3S,4S)-3-methylpiperidine-4-carboxylate
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Overview
Description
Methyl (3S,4S)-3-methylpiperidine-4-carboxylate is a chiral compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered ring containing one nitrogen atom, and its derivatives are known for their wide range of biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3S,4S)-3-methylpiperidine-4-carboxylate can be achieved through several methods. One common approach involves the chemoenzymatic synthesis, which includes the use of lipase-mediated resolution protocols. For example, the pyrrolidine azide (3S,4S)-9 can be reduced to its amine under mild conditions using triphenylphosphine in tetrahydrofuran-water, followed by protection with di-tert-butyl dicarbonate to give (3S,4S)-10. This compound can then undergo deprotection and further treatment to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Methyl (3S,4S)-3-methylpiperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the ester group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Methyl (3S,4S)-3-methylpiperidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl (3S,4S)-3-methylpiperidine-4-carboxylate involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor or receptor agonist, depending on its structural modifications. The exact pathways and targets can vary based on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
(3R,4S)-3-methylpiperidine-4-carboxylate: A stereoisomer with different biological activities.
(3S,4R)-3-methylpiperidine-4-carboxylate: Another stereoisomer with distinct properties.
3,4-dihydroxy-3-methyl-2-pentanone: A compound with similar structural features but different functional groups.
Uniqueness
Methyl (3S,4S)-3-methylpiperidine-4-carboxylate is unique due to its specific stereochemistry, which can significantly influence its biological activity and chemical reactivity. The (3S,4S) configuration may confer unique binding properties to molecular targets, making it a valuable compound in medicinal chemistry and drug development.
Properties
Molecular Formula |
C8H15NO2 |
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Molecular Weight |
157.21 g/mol |
IUPAC Name |
methyl (3S,4S)-3-methylpiperidine-4-carboxylate |
InChI |
InChI=1S/C8H15NO2/c1-6-5-9-4-3-7(6)8(10)11-2/h6-7,9H,3-5H2,1-2H3/t6-,7+/m1/s1 |
InChI Key |
BSPJTLUXMCHYGU-RQJHMYQMSA-N |
Isomeric SMILES |
C[C@@H]1CNCC[C@@H]1C(=O)OC |
Canonical SMILES |
CC1CNCCC1C(=O)OC |
Origin of Product |
United States |
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